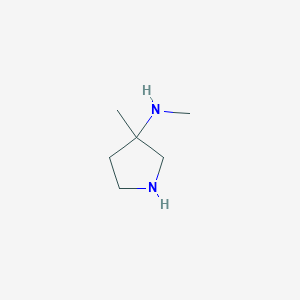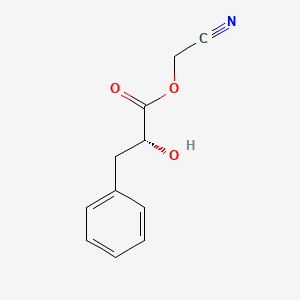![molecular formula C7H4BF3KNO B13467916 Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
Potassium benzo[d]oxazol-5-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium benzo[d]oxazol-5-yltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The compound’s structure includes a benzo[d]oxazole ring, which is a fused heterocyclic system containing both nitrogen and oxygen atoms, and a trifluoroborate group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium benzo[d]oxazol-5-yltrifluoroborate typically involves the reaction of benzo[d]oxazole derivatives with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium benzo[d]oxazol-5-yltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).
Conditions: The reactions are typically carried out in polar solvents such as ethanol or water, under mild temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium benzo[d]oxazol-5-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new pharmaceuticals, especially those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable and functionalized products.
Mechanism of Action
The mechanism by which potassium benzo[d]oxazol-5-yltrifluoroborate exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as an electron-withdrawing group, stabilizing the intermediate species formed during the reaction. This stabilization facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, leading to the formation of the desired product.
Comparison with Similar Compounds
- Potassium benzofurazan-5-trifluoroborate
- Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate
Comparison: While all these compounds contain the trifluoroborate group, their heterocyclic rings differ. Potassium benzo[d]oxazol-5-yltrifluoroborate contains a benzo[d]oxazole ring, which provides unique electronic properties and reactivity compared to the benzofurazan and benzo[c][1,2,5]oxadiazole rings. This uniqueness makes it particularly valuable in specific cross-coupling reactions where the electronic properties of the benzo[d]oxazole ring can enhance the reaction’s efficiency and selectivity.
Properties
Molecular Formula |
C7H4BF3KNO |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
potassium;1,3-benzoxazol-5-yl(trifluoro)boranuide |
InChI |
InChI=1S/C7H4BF3NO.K/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7;/h1-4H;/q-1;+1 |
InChI Key |
LAYVJZKRALCEKY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OC=N2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
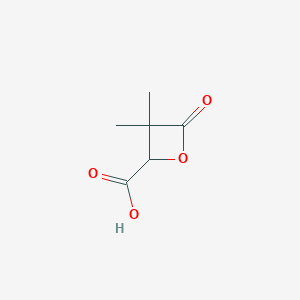

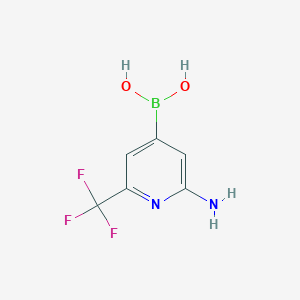
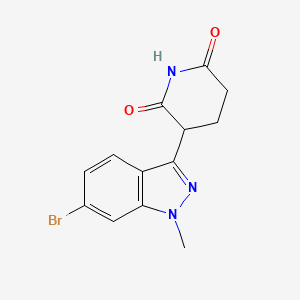
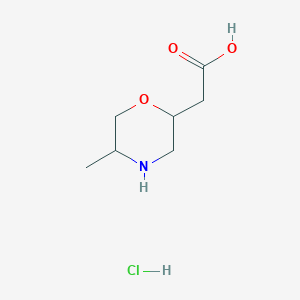
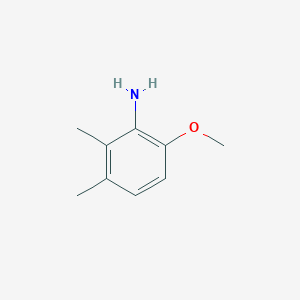
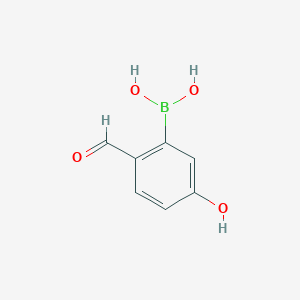
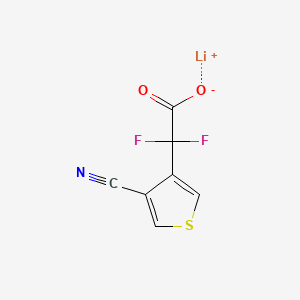
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
